Cas no 1044773-99-0 (1-[(2-Chlorophenyl)methyl]piperidin-3-amine)

1-[(2-Chlorophenyl)methyl]piperidin-3-amine is a chiral amine derivative featuring a piperidine core substituted with a 2-chlorobenzyl group at the nitrogen and an amine functionality at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural framework allows for further functionalization, making it valuable in medicinal chemistry for the design of receptor-targeting agents. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. Careful handling is recommended due to the reactive amine group, which may require protection in multi-step syntheses.
1-[(2-Chlorophenyl)methyl]piperidin-3-amine structure
1044773-99-0 structure
Product name:1-[(2-Chlorophenyl)methyl]piperidin-3-amine
CAS No:1044773-99-0
MF:C12H17ClN2
MW:224.729781866074
CID:5069351

1-[(2-Chlorophenyl)methyl]piperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-chlorophenyl)methyl]piperidin-3-amine
    • 1-(2-chlorobenzyl)piperidin-3-amine
    • 1-[(2-Chlorophenyl)methyl]piperidin-3-amine
    • Inchi: 1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
    • InChI Key: CKKVFLXFSLUBDB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1CCCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Topological Polar Surface Area: 29.3
  • XLogP3: 2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 311.6±37.0 °C at 760 mmHg
  • Flash Point: 142.2±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-[(2-Chlorophenyl)methyl]piperidin-3-amine Security Information

1-[(2-Chlorophenyl)methyl]piperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-2225-2.5g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
2.5g
$996.0 2023-09-07
Life Chemicals
F1908-2225-10g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
10g
$2092.0 2023-09-07
TRC
C142091-1g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0
1g
$ 705.00 2022-06-06
TRC
C142091-100mg
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0
100mg
$ 115.00 2022-06-06
Life Chemicals
F1908-2225-0.5g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
0.5g
$473.0 2023-09-07
Life Chemicals
F1908-2225-1g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
1g
$498.0 2023-09-07
TRC
C142091-500mg
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0
500mg
$ 455.00 2022-06-06
Life Chemicals
F1908-2225-0.25g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
0.25g
$449.0 2023-09-07
Life Chemicals
F1908-2225-5g
1-[(2-chlorophenyl)methyl]piperidin-3-amine
1044773-99-0 95%+
5g
$1494.0 2023-09-07

Additional information on 1-[(2-Chlorophenyl)methyl]piperidin-3-amine

Comprehensive Overview of 1-[(2-Chlorophenyl)methyl]piperidin-3-amine (CAS No. 1044773-99-0)

1-[(2-Chlorophenyl)methyl]piperidin-3-amine (CAS No. 1044773-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative features a 2-chlorobenzyl substitution, which contributes to its unique chemical and biological properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.

The molecular structure of 1-[(2-Chlorophenyl)methyl]piperidin-3-amine includes a piperidine ring with an amine group at the 3-position and a 2-chlorophenylmethyl substituent. This configuration makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the chlorine atom enhances the compound's reactivity, allowing for diverse chemical modifications. Recent studies have explored its role in developing novel therapeutic agents, particularly in neurological and metabolic disorders.

One of the most frequently asked questions about 1-[(2-Chlorophenyl)methyl]piperidin-3-amine is its solubility and stability under various conditions. The compound exhibits moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for laboratory applications. Stability tests indicate that it remains intact at room temperature but may degrade under extreme pH or prolonged exposure to light. These characteristics are crucial for researchers designing experiments or storage protocols.

In the context of current research trends, 1-[(2-Chlorophenyl)methyl]piperidin-3-amine has been investigated for its potential as a building block in medicinal chemistry. Its structural features align with the pharmacophores of several central nervous system (CNS) targeting drugs. For instance, analogs of this compound have shown promise in modulating neurotransmitter systems, which could lead to breakthroughs in treating conditions like depression and anxiety. This aligns with the growing public interest in mental health therapeutics.

The synthesis of 1-[(2-Chlorophenyl)methyl]piperidin-3-amine typically involves multi-step organic reactions, including reductive amination and protective group strategies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure purity and confirm structural integrity. These methods are critical for meeting the stringent quality standards required in pharmaceutical applications.

From an industrial perspective, the demand for 1-[(2-Chlorophenyl)methyl]piperidin-3-amine is driven by its versatility in custom synthesis and contract research organizations (CROs). Companies specializing in fine chemicals often list this compound in their catalogs, highlighting its role in drug discovery pipelines. Additionally, the rise of AI-driven molecular design has increased the relevance of such intermediates, as computational models frequently identify piperidine derivatives as key scaffolds for new bioactive molecules.

Environmental and safety considerations are also paramount when working with 1-[(2-Chlorophenyl)methyl]piperidin-3-amine. While not classified as highly hazardous, proper handling procedures, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Regulatory compliance, such as adherence to REACH and GMP guidelines, ensures that the compound is used responsibly in research and manufacturing settings.

Looking ahead, the future of 1-[(2-Chlorophenyl)methyl]piperidin-3-amine appears promising, particularly in the context of precision medicine and targeted drug delivery. Its structural flexibility allows for the development of derivatives with tailored properties, addressing specific therapeutic needs. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research endeavors.

For researchers seeking reliable sources of 1-[(2-Chlorophenyl)methyl]piperidin-3-amine, it is essential to partner with reputable suppliers who provide comprehensive analytical data and documentation. Certificates of analysis (CoA), material safety data sheets (MSDS), and batch-specific testing results are critical for ensuring quality and reproducibility in experimental work.

In summary, 1-[(2-Chlorophenyl)methyl]piperidin-3-amine (CAS No. 1044773-99-0) represents a valuable tool in modern chemistry and pharmacology. Its unique structure, combined with its diverse applications, makes it a compound of enduring interest. Whether in academic research or industrial development, this molecule continues to inspire innovation and discovery.

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